molecular formula C15H26N4 B3983539 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine

1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine

Cat. No. B3983539
M. Wt: 262.39 g/mol
InChI Key: IMAVNCFFIKFVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter activity, resulting in the observed anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to an increase in the inhibitory neurotransmitter activity. It has also been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter. This leads to a decrease in the excitatory neurotransmitter activity, resulting in the observed anticonvulsant, anxiolytic, and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine in lab experiments include its potential applications in the study of anxiety disorders, epilepsy, and neuropathic pain. It has also been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models, making it a promising compound for further research.
The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential applications in scientific research.

Future Directions

There are several future directions for the study of 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine. These include:
1. Further investigation of its potential applications in the treatment of anxiety disorders, epilepsy, and neuropathic pain.
2. Studies to understand the mechanism of action of this compound.
3. Development of new derivatives of this compound to improve its pharmacological properties.
4. Investigation of the potential side effects of this compound.
Conclusion
This compound is a promising compound with potential applications in scientific research. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. Further research is needed to fully understand its mechanism of action and its potential applications in the treatment of anxiety disorders, epilepsy, and neuropathic pain. The development of new derivatives of this compound may also lead to improved pharmacological properties.

Scientific Research Applications

1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine has been studied for its potential applications in scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. It has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and neuropathic pain.

properties

IUPAC Name

1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4/c1-5-6-19-12-15(14(4)16-19)11-17-7-9-18(10-8-17)13(2)3/h5,12-13H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAVNCFFIKFVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine
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1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine
Reactant of Route 3
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine
Reactant of Route 4
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine
Reactant of Route 5
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine
Reactant of Route 6
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine

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